2-(3-Propoxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 2-(3-Propoxyphenyl)quinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . Industrial production methods often utilize these synthetic routes under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(3-Propoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce various quinoline-based alcohols.
Scientific Research Applications
2-(3-Propoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Propoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a histone deacetylase inhibitor, which works by removing acetyl groups from histone proteins, thereby regulating gene expression . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent .
Comparison with Similar Compounds
2-(3-Propoxyphenyl)quinoline-4-carboxylic acid can be compared with other similar compounds, such as:
2-Phenylquinoline-4-carboxylic acid: This compound has similar structural features but lacks the propoxy group, which may affect its biological activity and chemical reactivity.
2-(3-Methoxyphenyl)quinoline-4-carboxylic acid:
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(3-propoxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-10-23-14-7-5-6-13(11-14)18-12-16(19(21)22)15-8-3-4-9-17(15)20-18/h3-9,11-12H,2,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVAZDTWDMLZSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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